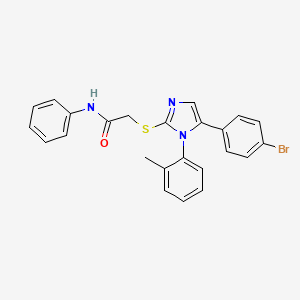

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound featuring a unique structure that combines an imidazole ring with bromophenyl, o-tolyl, and phenylacetamide groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a nitrile under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Attachment of the o-Tolyl Group: This step involves a Friedel-Crafts alkylation reaction where the imidazole ring is alkylated with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: Finally, the phenylacetamide group is introduced through an acylation reaction using phenylacetyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated or hydrogenated derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exhibit significant antimicrobial properties. Studies have shown that thioimidazole derivatives possess antibacterial activity comparable to established antibiotics. For instance, certain substituted phenylthiazole derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

| Compound Type | Targeted Microorganism | Activity |

|---|---|---|

| Thioimidazole Derivatives | Various Bacteria | Comparable to standard antibiotics |

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various in vitro studies. Thiazole-containing compounds have shown cytotoxic effects against different cancer cell lines. For example, derivatives similar to this compound exhibited IC50 values ranging from 1.61 to 23.30 µg/mL against tumor cells, indicating promising anticancer properties .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.98 ± 1.22 |

| Compound B | Jurkat | 23.30 ± 0.35 |

| 2-Bromo derivative | U251 | <10 |

Enzyme Modulation

The imidazole ring in the compound can interact with various enzymes, potentially modulating their activity. This interaction is crucial for several biochemical pathways, making it a candidate for further exploration in enzyme inhibition or activation studies .

Case Studies

Several studies have investigated the biological activities of compounds related to This compound :

- Cytotoxicity Study : Research on thiazole derivatives indicated that modifications on phenyl rings significantly influenced cytotoxicity against glioblastoma cells, suggesting a structure–activity relationship (SAR) where specific substitutions enhance biological activity .

- Antimicrobial Assessment : An investigation reported that certain substituted phenylthiazole derivatives exhibited potent antibacterial properties against various bacterial strains, indicating that similar modifications could enhance the efficacy of our compound .

Mécanisme D'action

The mechanism by which 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or metalloenzymes. The bromophenyl group may enhance binding affinity through halogen bonding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((5-Phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: Lacks the bromophenyl and o-tolyl groups, potentially altering its chemical reactivity and biological activity.

2-((5-(4-Chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its electronic properties and reactivity.

2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide: The position of the tolyl group is different, which could influence its steric and electronic characteristics.

Uniqueness

The presence of both bromophenyl and o-tolyl groups in 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide makes it unique compared to its analogs

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel organosulfur compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H15BrN2S, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The structure includes an imidazole ring, a bromophenyl group, and a thioether linkage, which may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis.

- Substituent Introduction: The bromophenyl and o-tolyl groups are added via substitution reactions.

- Final Assembly: The thio and N-phenylacetamide groups are introduced under controlled conditions.

The mechanism of action for this compound involves interactions with specific molecular targets, primarily through the imidazole ring. This ring can modulate the activity of enzymes or receptors, while the bromophenyl and o-tolyl groups enhance binding affinity and specificity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal species . The presence of electron-withdrawing groups in similar compounds has been linked to enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma) using assays like Sulforhodamine B (SRB) . Molecular docking studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications to the imidazole ring and substituents significantly influence biological activity. For example, variations in the halogen substituents (e.g., bromine vs. chlorine) can affect both antimicrobial and anticancer properties .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Antimicrobial Resistance : A study demonstrated that imidazole derivatives could overcome resistance mechanisms in certain bacterial strains.

- Combination Therapy : Research indicated that combining these compounds with traditional chemotherapeutic agents enhanced their anticancer effects, leading to improved therapeutic outcomes .

Propriétés

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3OS/c1-17-7-5-6-10-21(17)28-22(18-11-13-19(25)14-12-18)15-26-24(28)30-16-23(29)27-20-8-3-2-4-9-20/h2-15H,16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMLSLNRBWDALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.